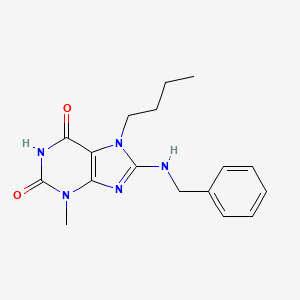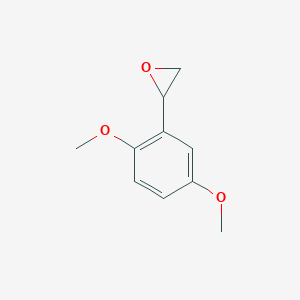
2-(2,5-Dimethoxyphenyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dimethoxyphenyl)oxirane is a chemical compound that belongs to the class of organic compounds known as oxiranes. Oxiranes, also known as epoxides, are three-membered cyclic ethers that contain an oxygen atom in the ring. The presence of the 2,5-dimethoxyphenyl group suggests that the compound has aromatic properties combined with the reactivity of the oxirane ring.
Synthesis Analysis
The synthesis of oxirane derivatives can be achieved through various methods. For instance, the preparation of (R)-(2,3,4,5,6-pentadeuterophenyl)oxirane was accomplished starting from benzene-d6, involving a Friedel-Crafts acylation followed by chiral reduction and several other steps to obtain the oxirane . Although this synthesis does not directly pertain to 2-(2,5-Dimethoxyphenyl)oxirane, it provides insight into the complexity and multi-step nature of synthesizing substituted oxiranes.
Molecular Structure Analysis
The molecular structure of oxiranes is characterized by the three-membered ring, which induces strain and thus high reactivity. The substituents on the oxirane ring can influence its reactivity and the outcomes of chemical reactions. For example, the presence of a carboxyl group in the γ-position relative to the phosphorus atom in a related phosphorane compound led to high stereoselectivity in the formation of oxirane derivatives upon acidic hydrolysis .
Chemical Reactions Analysis
Oxiranes are known to participate in various chemical reactions, primarily due to the strained nature of the three-membered ring. The ring can be opened under acidic or basic conditions, leading to a range of products. For example, the acid-catalyzed ring-opening reactions of 2,3-epoxy-4a,12a-diaza-1,2,3,4,4a,5,12,12a-octahydronaphthacene-5,12-diones proceeded in a stereospecific manner, following the Furst-Plattner rule . Additionally, the involvement of oxirane intermediates in the photooxygenation of diarylethylenes has been demonstrated, indicating the versatility of oxiranes in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxiranes are influenced by their substituents. For instance, the presence of methoxycarbonyl and dimethoxyphenyl groups in a 2,3-disubstituted oxirane led to the formation of a polymer with a stiff conformation due to π-stacked structures between the carbonyl and aromatic groups . The weak hydrogen bonds in the oxirane-trifluoromethane dimer, characterized by C-H...O and C-H...F-C interactions, highlight the subtle intermolecular forces that can influence the properties of oxirane-containing compounds .
Aplicaciones Científicas De Investigación
Polymer Chemistry : A study by Merlani et al. (2015) discussed the ring-opening polymerization of a 2,3-disubstituted oxirane, leading to a polyether with a carbonyl–aromatic π-stacked structure. This research highlights the potential of oxiranes in creating polymers with specific structural properties, useful in material science and engineering (Merlani et al., 2015).
Organic Synthesis : In the field of organic chemistry, Langer et al. (2006) explored chalcone epoxide intermediates, demonstrating their role in synthesizing lignin-related phenylcoumarans. This indicates the significance of oxiranes in the synthesis of complex organic compounds (Langer et al., 2006).
Material Science : Schweikl et al. (2004) examined oxiranes and siloranes for the development of composite materials with low shrinkage. Their study involved analyzing the formation of micronuclei and gene mutations in mammalian cells, providing insights into the biological effects of these compounds. This research is particularly relevant in developing new materials for various industrial applications (Schweikl et al., 2004).
Pharmaceutical Applications : In another study, Polkam et al. (2021) focused on synthesizing 1,3,4-oxadiazole derivatives bearing a 2,5-dimethoxyphenyl substituent for anticancer evaluation. This research underscores the potential of oxirane derivatives in pharmaceuticals, particularly in developing new cancer therapies (Polkam et al., 2021).
Propiedades
IUPAC Name |
2-(2,5-dimethoxyphenyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-11-7-3-4-9(12-2)8(5-7)10-6-13-10/h3-5,10H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDCSATVCNIHNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethoxyphenyl)oxirane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


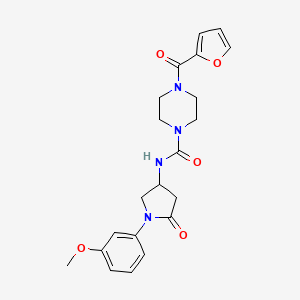
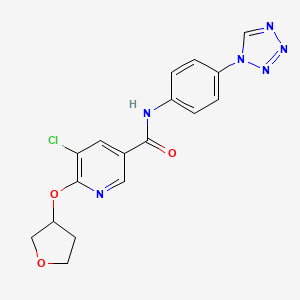
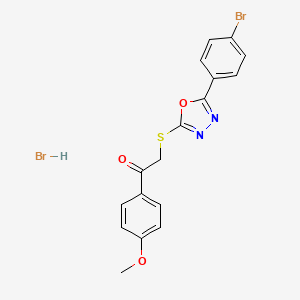
![N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide](/img/structure/B2505481.png)
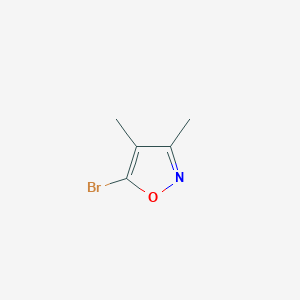
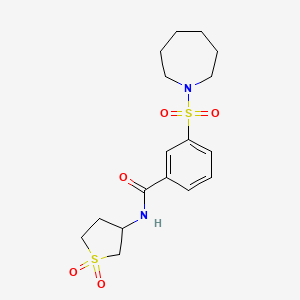
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole](/img/structure/B2505485.png)

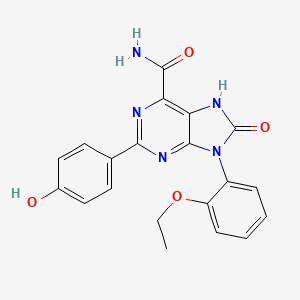
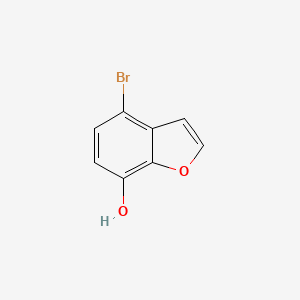
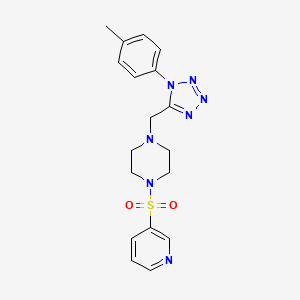
![4-(3-bromophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B2505492.png)
